Product packaging for AdefovirDipivoxil(Cat. No.:CAS No. 142340-99-4)

AdefovirDipivoxil

Cat. No.: B1176202
CAS No.: 142340-99-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Antiviral Nucleotide Analogs

The development of antiviral nucleotide analogs began in the late 1960s. researchgate.net These compounds are designed to interfere with viral replication by inhibiting viral polymerases or reverse transcriptases, or by causing chain termination upon incorporation into the nascent viral DNA or RNA chain. researchgate.netnih.gov Early examples of nucleoside analogs included modifications to the sugar moiety. nih.gov Over time, research expanded to explore a wider range of structural alterations to improve antiviral activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Evolution of Acyclic Nucleoside Phosphonates as a Therapeutic Class

A significant breakthrough in antiviral therapy came with the discovery of acyclic nucleoside phosphonates (ANPs) in the early 1980s by Antonín Holý and Erik De Clercq. frontiersin.orguochb.cznih.gov This class of compounds is characterized by a non-hydrolysable P-C bond linking a phosphonate (B1237965) group to an acyclic side chain, differentiating them from classical nucleoside analogs that require phosphorylation by viral kinases for initial activation. frontiersin.org ANPs were conceived as metabolically stable nucleotide analogs. uochb.cz Their unique structure conferred a broad spectrum of antiviral activity against various DNA viruses and retroviruses. researchgate.netuochb.cz Key ANPs that originated from this research and were subsequently approved for clinical use include cidofovir, adefovir (B194249) (PMEA), and tenofovir (B777) (PMPA). researchgate.netnih.gov

Adefovir Dipivoxil as a Prodrug of Adefovir (PMEA)

Adefovir (PMEA) is an acyclic nucleotide analog of adenosine (B11128) monophosphate. nih.govdrugbank.com While adefovir itself possesses antiviral activity, particularly against hepatitis B virus (HBV), its clinical use was limited by poor oral bioavailability and insufficient cellular permeability, largely due to the negative charges on its phosphonate group at physiological pH. rsc.orgacs.org To overcome these limitations, adefovir dipivoxil was developed as an orally administered prodrug of adefovir. nih.govdrugbank.comrsc.orgwikipedia.org

The primary rationale behind the design of adefovir dipivoxil as a prodrug was to enhance the oral absorption and intracellular delivery of the active antiviral compound, adefovir. rsc.orgcardiff.ac.uk The highly polar nature of adefovir, attributed to its phosphonate group, restricts its ability to efficiently cross biological membranes, including the intestinal mucosa. rsc.orgacs.org By masking the charged phosphonate group with lipophilic ester moieties, the prodrug becomes more permeable to cell membranes. acs.orgnih.gov This temporary blockade of the phosphonic acid allows for better systemic absorption and distribution. cardiff.ac.uk

Adefovir dipivoxil is a diester prodrug of adefovir, specifically the bis(pivaloyloxymethyl) ester. drugbank.comrsc.orgwikipedia.orgcardiff.ac.uk This chemical modification involves the esterification of the two hydroxyl groups on the phosphonate moiety of adefovir with pivaloyloxymethyl groups. The formal name for adefovir dipivoxil is 2,2-dimethyl-propanoic acid, 1,1'-[[[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphinylidene]bis(oxymethylene)] ester. caymanchem.com

The synthesis of adefovir dipivoxil from adefovir involves the reaction of adefovir with chloromethyl pivalate (B1233124) in the presence of a base and a suitable solvent. google.com An improved production method involves using dimethyl sulfoxide (B87167) as the reaction solvent and conducting the reaction at temperatures between 30°C and 50°C in the presence of triethylamine. google.com This process results in the attachment of the two pivaloyloxymethyl ester groups to the phosphonate oxygen atoms of adefovir.

Upon oral administration, adefovir dipivoxil undergoes hydrolysis of the pivaloyloxymethyl ester groups, primarily by carboxylesterase enzymes (such as gastrointestinal carboxylesterase 2 (CES2)), to release the active drug, adefovir. nih.govcaymanchem.com This conversion effectively delivers the adefovir molecule into systemic circulation and subsequently into target cells.

Chemical Structures

CompoundStructure
Adefovir (PMEA)O=P(O)(O)COCCn1c2ncnc(c2nc1)N wikipedia.orgcaymanchem.comfda.govnih.gov
Adefovir DipivoxilCC(C)(C)C(=O)OCOP(=O)(COCCn1cnc2c(N)ncnc21)OCOC(=O)C(C)(C)C fda.govsigmaaldrich.com or O=C(OCOP(OCOC(C(C)(C)C)=O)(COCCn1c2ncnc(c2nc1)N)=O)C(C)(C)C caymanchem.com

Molecular Formulas and Weights

CompoundMolecular FormulaMolecular Weight ( g/mol )
Adefovir (PMEA)C8H12N5O4P wikipedia.orgcaymanchem.comfda.govnih.gov273.189 - 273.2 wikipedia.orgcaymanchem.comfda.gov
Adefovir DipivoxilC20H32N5O8P drugbank.comcaymanchem.comfda.govsigmaaldrich.comscbt.com501.47 - 501.5 drugbank.comcaymanchem.comfda.govsigmaaldrich.comscbt.com

Research findings have explored various aspects of adefovir dipivoxil's chemical behavior, including its polymorphic forms and their transformation kinetics, which are crucial for controlling the purity and properties of the crystalline material. nih.gov Studies have also investigated the degradation pathways of adefovir dipivoxil under different stress conditions, identifying degradation products. tandfonline.com Furthermore, the interaction of adefovir dipivoxil with DNA has been studied, indicating a groove-binding mode. tandfonline.com

Properties

CAS No.

142340-99-4

Molecular Formula

C10H12N2

Origin of Product

United States

Chemical Synthesis and Derivatization of Adefovir Dipivoxil

Synthetic Pathways for Adefovir (B194249) (PMEA)

Adefovir, or 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), is an acyclic nucleoside phosphonate (B1237965). Its synthesis typically involves coupling an adenine (B156593) precursor with a fragment containing the phosphonomethyl ether group.

Adenine Nucleoside Analog Precursors

The synthesis of adefovir often starts with adenine or a protected adenine derivative. Alkylation of commercially available adenine is a common initial step to form an alcohol intermediate. ucc.ienih.gov The poor solubility of adenine and its derivatives in many organic solvents can pose challenges, often necessitating the use of polar aprotic solvents such as DMF, NMP, and DMSO. ucc.ienih.gov The use of novel adenine salts, such as a tetrabutylammonium (B224687) salt of adenine, has been explored to facilitate alkylations in alternative solvents. ucc.ienih.govnih.govbeilstein-journals.orgresearchgate.net Regioselectivity during the alkylation of the nucleobase is a factor that has been investigated. ucc.ienih.govnih.govresearchgate.net

Phosphonomethyl Ether Functionality Introduction

The phosphonomethyl ether group is a core structural feature of adefovir and other acyclic nucleoside phosphonates like tenofovir (B777) and cidofovir. mit.edu This functionality is typically introduced by reacting an adenine-containing intermediate with a synthetic precursor that contains the phosphonomethyl moiety and a suitable leaving group, such as a halide or tosylate. nih.gov

One widely employed method involves the base-mediated alkylation of an alcohol intermediate (derived from adenine) with a phosphonate ester intermediate, such as a dialkyl p-toluenesulfonyloxymethanephosphonate. ucc.ienih.gov Diethyl (2-(chloroethoxy)methylphosphonate) is another relevant precursor used in the synthesis of N-2-(phosphonomethoxy)ethyl derivatives. nih.gov

Challenges in these steps have included achieving high conversions and avoiding problematic reagents like magnesium tert-butoxide and DMF in some earlier routes. ucc.ienih.govnih.govresearchgate.net Research has focused on identifying alternative reagents, such as iodide reagents, to achieve higher yields under milder conditions. ucc.ienih.govnih.govresearchgate.netcit.ie

An alternative approach for introducing the phosphonomethyl ether core involves a Lewis acid catalyzed rearrangement-coupling of oxygen heterocycles and bis(diethylamino)chlorophosphine. This method can directly furnish the phosphonomethyl ether functionality. mit.edu

Following the introduction of the phosphonate ester group, a dealkylation step, often using reagents like trimethylsilyl (B98337) bromide (TMSBr), is required to yield the free phosphonic acid, adefovir. ucc.ienih.gov

Synthesis of the Dipivoxil Moiety

The dipivoxil moiety is derived from pivalic acid. The synthesis of this part involves forming a reactive derivative of pivalic acid that can be coupled with the phosphonic acid groups of adefovir. Chloromethyl pivalate (B1233124) is a key reagent used for introducing the pivaloyloxymethyl groups. google.comgoogle.com

Esterification Reactions for Prodrug Formation

Adefovir Dipivoxil is a diester prodrug of adefovir, formed by the esterification of the two phosphonic acid hydroxyl groups of adefovir with pivaloyloxymethyl groups. researchgate.netmdpi.comacs.orgdrugbank.comeuropa.eu This esterification is typically achieved by reacting adefovir with chloromethyl pivalate in the presence of a base. google.comgoogle.com

Various conditions and bases can be employed for this condensation reaction. For instance, the reaction can be carried out in a mixture of solvents in the presence of a base. google.com N,N'-dicyclohexyl-4-morpholine amidine or N-methylpyrrolidone have been mentioned as catalysts or bases in different synthetic routes. google.com Process optimization studies have investigated the replacement of bases like sodium hydride with alternatives such as sodium tert-butoxide to improve safety and consistency. acs.org

The esterification masks the negative charges of the phosphonic acid, increasing the lipophilicity of the molecule, which is crucial for enhanced cellular permeability and oral absorption compared to the more polar adefovir. researchgate.netmdpi.comacs.orgnih.gov

Advanced Synthetic Methodologies

Research continues to explore improved and more efficient synthetic routes to adefovir and its prodrugs. This includes investigating alternative reagents, reaction conditions, and strategies to enhance yields and purity, as well as to address challenges like regioselectivity and the use of problematic solvents. ucc.ienih.govnih.govresearchgate.netcit.ie

Stereoselective Synthesis Approaches

While adefovir itself does not have a chiral center, the synthesis of related acyclic nucleoside phosphonates and novel adefovir analogues has involved stereoselective synthesis approaches. This is particularly relevant when introducing chiral centers into the acyclic chain or when synthesizing analogues with modified nucleobases or side chains. researchgate.netresearchgate.netacs.org Methods such as stereoselective epoxidation and Mitsunobu coupling have been utilized in the synthesis of related carbocyclic nucleoside analogues. researchgate.netacs.org The preparation of enantiomerically pure intermediates using enzymatic resolution has also been explored in the synthesis of related compounds. researchgate.net

Green Chemistry Principles in Adefovir Dipivoxil Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. In the context of adefovir dipivoxil synthesis, research has explored methods to improve the sustainability and efficiency of the process.

One area of focus has been the replacement of problematic reagents. For instance, in the synthesis of 9-[2-(diethylphosphonomethoxy)ethyl]adenine (diethyl-PMEA), a key intermediate for adefovir, the use of sodium hydride (NaH) as a base for oxygen alkylation presented safety and consistency issues. Research has shown that sodium tert-butoxide (NaOtBu) can serve as a suitable replacement for NaH in this coupling reaction, offering a potentially milder and safer alternative acs.org.

Another aspect of green chemistry in synthesis involves the choice of solvents. The use of novel adenine salts, such as a tetrabutylammonium salt of adenine, has been investigated to facilitate alkylation reactions in solvents other than dimethylformamide (DMF), which can be problematic cit.ie.

Mechanochemistry has also emerged as a green tool in the preparation of pharmaceutical solid forms, including cocrystals of adefovir dipivoxil, which can influence properties like solubility and stability nih.govmdpi.com. While this relates more to the final solid form, the principles of reducing solvent use in solid-state manipulation align with green chemistry goals.

Improvements in synthetic routes focusing on easier application, environmental protection, and higher yields have been reported for adefovir dipivoxil production google.comgoogle.com. These improvements often involve optimizing reaction conditions and raw material usage to minimize waste and energy consumption.

Analytical Characterization of Synthetic Intermediates and Final Compound (excluding basic identification data)

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry for structural elucidation)

Spectroscopic methods play a vital role in the structural elucidation of adefovir dipivoxil and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, allowing for confirmation of the proposed structure and identification of specific functional groups daicelpharmastandards.comacs.org. Solid-state NMR spectroscopy techniques can offer resolution comparable to liquid-state spectra and provide insights into anisotropic interactions acs.org. For example, ¹³C CP-MAS SSNMR has been used to study adefovir dipivoxil, with peak assignments helping to understand the molecular structure, including the pivaloyloxymethyl groups acs.org. NMR studies have also been used to analyze the composition of adefovir dipivoxil cocrystals by examining the signal ratios of specific proton environments mdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in adefovir dipivoxil by analyzing the vibrational frequencies of the bonds within the molecule daicelpharmastandards.commdpi.com. Changes in hydrogen bonding, which are important for the formation and stability of solid forms like cocrystals, can be observed and analyzed using IR spectroscopy mdpi.com. Specific vibrational frequencies of groups like C=O and P=O in adefovir dipivoxil and its cocrystals have been studied using IR mdpi.com.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatographic techniques (e.g., LC-MS, GC-MS), is used to determine the molecular weight of adefovir dipivoxil and its fragments, aiding in structural confirmation and the identification of impurities or degradation products daicelpharmastandards.comtandfonline.comnih.gov. LC-MS/MS methods have been developed for the determination of adefovir (the active metabolite) in biological samples, demonstrating the sensitivity and selectivity of this technique oup.comnih.gov. GC-MS can also be used for the analysis of adefovir dipivoxil, providing predicted spectra for characterization hmdb.ca.

Detailed characterization data, including ¹H NMR, ¹³C NMR, IR, and Mass spectra, are typically provided in certificates of analysis for adefovir dipivoxil and its impurities daicelpharmastandards.com.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of adefovir dipivoxil and quantifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the purity assessment and quantitative determination of adefovir dipivoxil in bulk material and pharmaceutical formulations researchgate.netresearchgate.netresearchgate.netijpronline.comresearchgate.net. RP-HPLC methods typically employ a C18 column and a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) researchgate.netresearchgate.netijpronline.comresearchgate.net. Detection is commonly performed using UV detection at wavelengths around 254-263 nm researchgate.netresearchgate.netijpronline.comresearchgate.net.

Validated RP-HPLC methods demonstrate good linearity, accuracy, precision, and specificity for adefovir dipivoxil analysis researchgate.netresearchgate.netijpronline.comresearchgate.net. These methods can separate adefovir dipivoxil from its related substances and degradation products, making them stability-indicating researchgate.netijpronline.com.

ParameterTypical RP-HPLC Conditions (Example) researchgate.net
ColumnC18
Mobile PhaseAcetonitrile : Citrate buffer (10 mM, pH 5.2) (36:64 v/v)
Flow Rate1.5 mL/min
Detection Wavelength260 nm
Retention Time (ADV)5.8 ± 0.01 min
Linearity Range0.5 - 16 µg/mL
Correlation Coefficient0.9999
LOD0.12 µg/mL
LOQ0.35 µg/mL

Note: This table presents example data from one specific RP-HPLC method researchgate.net. Actual conditions may vary depending on the specific analytical method used.

HPLC is also used in conjunction with mass spectrometry (LC-MS or LC-MS/MS) for more detailed analysis, particularly for identifying and quantifying impurities at low levels oup.comtandfonline.comnih.gov.

Gas Chromatography (GC): While HPLC is more commonly used for adefovir dipivoxil itself due to its relatively low volatility, GC, often coupled with mass spectrometry (GC-MS), can be applied for the analysis of certain volatile impurities or degradation products that may be present nih.govhmdb.ca. Predicted GC-MS spectra for adefovir dipivoxil are available for reference hmdb.ca. GC-MS has been used in broader metabolomic studies involving patients treated with adefovir dipivoxil, indicating its utility in analyzing related compounds or metabolic profiles nih.gov.

Chromatographic purity assessment is a critical step in the quality control of adefovir dipivoxil, ensuring that the final product meets the required standards for purity and is free from unacceptable levels of impurities.

Molecular Mechanism of Antiviral Action

Cellular Uptake and Intracellular Activation of Adefovir (B194249) Dipivoxil

As a prodrug, Adefovir Dipivoxil is designed to enhance oral bioavailability. patsnap.com Following administration, it is absorbed and undergoes metabolic conversion to its active form, adefovir. patsnap.com This activation process occurs within the target cells and involves a two-step enzymatic pathway. clinpgx.org

Upon entering the cell, Adefovir Dipivoxil undergoes rapid hydrolysis. patsnap.com This initial activation step is facilitated by intracellular esterases, which cleave the two pivaloyloxymethyl (dipivoxil) ester moieties from the parent compound. clinpgx.org This esterolytic cleavage yields the parent nucleotide analog, adefovir (PMEA). nih.gov This conversion process happens primarily in the intestines and liver. patsnap.com

Following its generation via hydrolysis, adefovir must be further phosphorylated to become pharmacologically active. patsnap.com This process involves two sequential phosphorylation steps catalyzed by host cellular kinases, ultimately yielding adefovir diphosphate (B83284). clinpgx.orgnih.gov Studies in hepatic cell lines and primary human hepatocytes have shown that adefovir is efficiently phosphorylated, with adefovir diphosphate having a long intracellular half-life, ranging from approximately 10 to 48 hours depending on the cell type. nih.gov

The first phosphorylation of adefovir is catalyzed by cellular adenylate kinases (AK), specifically isoforms such as AK2 and AK4. clinpgx.org These enzymes transfer a phosphate (B84403) group from ATP to adefovir, converting it to adefovir monophosphate. nih.gov Adenylate kinases are critical enzymes in maintaining cellular energy homeostasis by catalyzing the interconversion of adenosine (B11128) phosphates (ATP, ADP, and AMP). nih.govwikipedia.org

The final activation step is the conversion of adefovir monophosphate to the active metabolite, adefovir diphosphate. nih.gov This second phosphorylation is mediated by nucleoside diphosphate kinases (NDPK), such as NME1 and NME2. clinpgx.org These enzymes catalyze the transfer of a phosphate group, typically from ATP, to adefovir monophosphate, forming adefovir diphosphate (PMEApp). nih.govnih.gov

Table 1: Key Enzymes in the Intracellular Activation of Adefovir Dipivoxil

Step Precursor Product Catalyzing Enzyme(s)
Hydrolysis Adefovir Dipivoxil Adefovir Intracellular Esterases
First Phosphorylation Adefovir Adefovir Monophosphate Adenylate Kinases (AK2, AK4)
Second Phosphorylation Adefovir Monophosphate Adefovir Diphosphate Nucleoside Diphosphate Kinases (NME1, NME2)

Sequential Phosphorylation of Adefovir

Adefovir Diphosphate as a Deoxyadenosine (B7792050) Triphosphate (dATP) Analog

The active metabolite, adefovir diphosphate, is a structural analog of the natural substrate deoxyadenosine triphosphate (dATP). nih.gov This structural mimicry is the basis of its antiviral action, allowing it to compete with the endogenous dATP for incorporation into newly synthesized viral DNA. clinpgx.org

Adefovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, including the reverse transcriptase of the hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nih.govclinpgx.orgnih.gov It competes directly with the natural substrate, dATP, for the active site of the viral polymerase. patsnap.comnih.gov

Once adefovir diphosphate is incorporated into the growing viral DNA strand, it causes chain termination. patsnap.com Because adefovir is an acyclic nucleotide analog, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus preventing further elongation of the DNA chain. nih.gov This premature termination of DNA synthesis effectively halts viral replication. patsnap.com Adefovir diphosphate is a weak inhibitor of human DNA polymerases, which contributes to its selective antiviral activity. nih.gov

Table 2: Comparison of Adefovir Diphosphate and Deoxyadenosine Triphosphate (dATP)

Feature Adefovir Diphosphate Deoxyadenosine Triphosphate (dATP)
Role in Cell Antiviral agent (active metabolite) Natural building block for DNA synthesis
Interaction with Viral Polymerase Competitive inhibitor and substrate Natural substrate
Effect on DNA Elongation Causes chain termination Allows for continued chain elongation
Chemical Nature Acyclic phosphonate (B1237965) nucleotide analog Deoxynucleoside triphosphate

DNA Chain Termination Upon Incorporation into Viral DNA

A crucial aspect of adefovir's antiviral mechanism is its function as a DNA chain terminator. drugbank.comnih.govnih.govpatsnap.com After adefovir diphosphate is incorporated into the elongating strand of viral DNA by the viral polymerase, it prevents further extension of the DNA chain. patsnap.compatsnap.com

Interaction with Host Cellular Polymerases

The selectivity of an antiviral agent for viral enzymes over host cellular enzymes is a key determinant of its therapeutic index. Adefovir's interaction with human DNA polymerases has been studied to understand its potential for cellular toxicity.

Differential Affinity for Human DNA Polymerases (α, β, γ)

Adefovir diphosphate exhibits a significantly lower affinity for human DNA polymerases compared to its affinity for HBV DNA polymerase. drugbank.com This differential affinity is fundamental to its clinical use. It is a weak inhibitor of human DNA polymerases α and γ, which are involved in DNA replication and repair, and mitochondrial DNA synthesis, respectively. drugbank.com The inhibition constants (Ki) for adefovir diphosphate against human DNA polymerases α and γ are 1.18 μM and 0.97 μM, respectively. drugbank.com These values are approximately 10 to 12 times higher than the Ki for HBV DNA polymerase (0.1 μM), indicating substantially weaker inhibition of the human enzymes. drugbank.com

Further kinetic studies have explored the interaction of adefovir diphosphate (PMEA-DP) with a broader range of non-canonical human DNA polymerases. The efficiency of incorporation of adefovir was found to be significantly lower than that of natural nucleotides across several polymerases, as detailed in the table below.

Human DNA PolymeraseIncorporation Rate (kp, s⁻¹)Binding Affinity (Kd, µM)Efficiency (kp/Kd)
Polymerase β0.00751.80.0042
Polymerase λ0.00280.770.0036
Polymerase η0.0000782.50.000031
Polymerase ι0.0000030.510.000006
Polymerase κ0.0000051.20.000004
Rev10.0000020.110.000018

This table presents pre-steady-state kinetic data for the incorporation of adefovir diphosphate (PMEA-DP) by various human DNA polymerases. Data adapted from a 2013 study on anti-Hepatitis B nucleotide analogs. nih.gov

Implications for Cellular Processes

The weak inhibition of human DNA polymerases α and β by adefovir diphosphate suggests a low potential for disrupting crucial cellular processes such as nuclear DNA replication and repair. This selectivity contributes to the compound's manageable safety profile in clinical use for HBV.

However, the inhibition of human DNA polymerase γ, even if weak, is of clinical relevance. drugbank.com DNA polymerase γ is exclusively responsible for the replication of mitochondrial DNA (mtDNA). Inhibition of this enzyme by nucleotide analogs has been associated with mitochondrial toxicity. nih.gov The relatively low affinity of adefovir diphosphate for polymerase γ compared to its affinity for the viral polymerase is a critical factor, but it highlights a potential mechanism for adverse effects if drug concentrations within the mitochondria become sufficiently high.

Molecular Basis of Antiviral Resistance

Genetic Mutations in Viral Polymerase Conferring Resistance

Resistance to Adefovir (B194249) is associated with distinct amino acid substitutions in the reverse transcriptase (RT) domain of the HBV polymerase. nih.gov The primary mutations that have been identified are rtN236T and rtA181V/T. viralhepatitisjournal.orgoup.comviralhepatitisjournal.org

The rtN236T mutation, a substitution of asparagine to threonine at codon 236 in the D domain of the viral polymerase, is a key mutation associated with Adefovir resistance. viralhepatitisjournal.orgnih.govnatap.org This mutation has been frequently detected in patients experiencing virological breakthrough during Adefovir therapy. viralhepatitisjournal.orgviralhepatitisjournal.org Studies have shown that the rtN236T mutation can decrease sensitivity to Adefovir by four- to 13-fold. natap.org Its emergence is a significant indicator of reduced treatment efficacy. nih.gov

Substitutions at codon 181 of the reverse transcriptase, from alanine (B10760859) to either valine (rtA181V) or threonine (rtA181T), are also recognized as primary resistance mutations to Adefovir. viralhepatitisjournal.orgoup.comnih.gov These mutations, located in the B domain of the polymerase, can reduce susceptibility to Adefovir. nih.govnih.gov Clinical observations have reported the occurrence of these mutations in patients who experience viral breakthrough while on Adefovir therapy. nih.gov The rtA181V/T mutations can co-localize with other resistance mutations, further impacting treatment outcomes. nih.gov

In addition to the primary resistance mutations, several other mutations have been identified that may contribute to Adefovir resistance, often in conjunction with the primary mutations. These are sometimes referred to as compensatory or minor mutations and can include:

rtI233V. oup.com

rtP237H. viralhepatitisjournal.orgviralhepatitisjournal.org

rtN238T/D. viralhepatitisjournal.orgnih.gov

rtV84M. nih.gov

rtS85A. nih.gov

rtV214A. viralhepatitisjournal.orgnih.gov

rtQ215S. viralhepatitisjournal.orgnih.gov

These mutations are often found in different domains of the polymerase and may play a role in restoring the replication fitness of viruses carrying primary resistance mutations or further reducing drug susceptibility. viralhepatitisjournal.orgnih.gov For instance, mutations like rtV214A and rtN238T have been detected in patients with a suboptimal response to Adefovir. nih.govnih.gov

Table 1: Key Genetic Mutations Associated with Adefovir Dipivoxil Resistance

MutationLocation (Polymerase Domain)Impact on Adefovir Susceptibility
rtN236T DPrimary resistance; 4- to 13-fold decrease in sensitivity. natap.org
rtA181V/T BPrimary resistance; reduced susceptibility. nih.govnih.gov
rtI233V -Associated with primary adefovir resistance. oup.com
rtP237H D/ASecondary/Compensatory. viralhepatitisjournal.orgnih.gov
rtN238T/D D/ASecondary/Compensatory. viralhepatitisjournal.orgnih.gov
rtV84M D/ASecondary/Compensatory. nih.gov
rtS85A D/ASecondary/Compensatory. nih.gov
rtV214A C-D InterdomainSecondary/Compensatory. viralhepatitisjournal.orgnih.gov
rtQ215S C-D InterdomainSecondary/Compensatory. viralhepatitisjournal.orgnih.gov

Mechanistic Effects of Mutations on Adefovir Diphosphate (B83284) Binding and Polymerase Activity

The antiviral activity of Adefovir is dependent on its active form, Adefovir diphosphate, which competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the elongating viral DNA chain. Resistance mutations are thought to interfere with this process. It has been suggested that the rtN236T mutation favors the binding of the natural substrate (dATP) over Adefovir diphosphate to the polymerase. natap.org

Molecular modeling studies indicate that Adefovir binds to the active site of the wild-type HBV polymerase in a manner similar to dATP. nih.gov The flexible structure of Adefovir allows it to bind despite minor changes in the dNTP-binding pocket. natap.org However, resistance mutations can alter the conformation of this pocket, thereby diminishing the binding affinity of Adefovir diphosphate. plos.org This reduced affinity necessitates higher intracellular concentrations of the drug to achieve the same level of viral polymerase inhibition.

Dynamics of Resistant Viral Population Selection In Vitro and In Vivo (non-human models)

The dynamics of how adefovir-resistant viral populations are selected have been inferred largely from their in vitro characteristics and observations in clinical settings, as detailed studies tracking these dynamics over time in controlled in vitro serial passage experiments or in vivo non-human models are not extensively documented in published literature.

In vitro phenotypic studies form the basis of our understanding of these dynamics. These experiments reveal that the primary adefovir resistance mutations, rtN236T and rtA181V/T, confer only a low level of resistance. nih.gov The increase in the drug concentration required to inhibit viral replication by 50% (IC50) is modest, often in the range of 2- to 13-fold. nih.gov This contrasts sharply with high-level resistance mutations seen with other antivirals, which can cause IC50 increases of over 1,000-fold. nih.gov

Furthermore, these adefovir-resistant variants are characterized as having poor fitness compared to the wild-type virus. nih.govnih.gov In the absence of drug pressure, the wild-type virus will out-compete and dominate the viral population. In the presence of adefovir, the drug effectively suppresses the replication of the dominant wild-type virus, which creates a replication space that can be filled by pre-existing or newly emerging resistant variants. nih.gov

Due to their poor fitness and the low level of resistance they confer, the selection of these variants is a slow and gradual process. nih.govnih.gov In a competitive environment under adefovir pressure, several different resistant populations may coexist and compete to become the dominant strain. nih.gov This theoretical dynamic, derived from in vitro data, explains the clinical observation that adefovir resistance emerges late in the course of long-term therapy. The interval between the initial detection of a resistant variant and a clinically significant virological breakthrough is typically longer than that observed with agents that select for fitter, high-resistance mutants. nih.gov While animal models such as the woodchuck have been used to study HBV antivirals, specific data detailing the temporal selection of adefovir-resistant strains in these systems is limited. nih.gov

Preclinical Pharmacology and Pharmacodynamics

In Vitro Antiviral Activity and Selectivity

Adefovir (B194249) demonstrates in vitro antiviral activity against a range of viruses, including hepadnaviruses, retroviruses, and herpesviruses. researchgate.netasm.orgasm.orgresearchgate.net

Half-maximal Inhibitory Concentration (IC50) against HBV and other viruses (e.g., Herpesviruses, Retroviruses)

The in vitro antiviral activity of adefovir against wild-type HBV has been evaluated in human hepatic cell lines. The concentration of adefovir that inhibited 50% of viral DNA synthesis (IC50) in HBV transfected human hepatoma cell lines ranged from 0.2 to 2.5 µM. drugbank.comfda.gov Specifically, IC50 values against wild-type HBV in human hepatic cell lines varied from 0.2 µM to 1.2 µM in HB611 cells and 0.7 µM to 1.2 µM in HepG2 hepatoma cell lines. hres.ca In primary duck hepatocytes infected with duck HBV (DHBV), adefovir was also a potent inhibitor of viral replication. nih.gov The IC50 of adefovir on virion release in this model was reported as 0.01 µM. nih.gov

Adefovir has also shown activity against lamivudine-resistant HBV mutants in vitro. fda.goveuropa.eueuropa.eu Recombinant HBV variants containing lamivudine-resistance-associated mutations (rtL180M, rtM204I, rtM204V, rtL180M + rtM204V, rtV173L) were susceptible to adefovir in vitro. fda.goveuropa.eueuropa.eu

Beyond hepadnaviruses, adefovir exhibits broad-spectrum antiviral activity against retroviruses and herpesviruses. researchgate.netasm.orgasm.orgresearchgate.net It has demonstrated potent anti-HIV activity in various cell lines, including monocytes and macrophages, as well as in resting and activated T cells. treatmentactiongroup.orgasm.orgnih.gov

Determination of Therapeutic Index and Selectivity Index

The selectivity of adefovir diphosphate (B83284) is based on its preferential inhibition of viral polymerases compared to human DNA polymerases. Adefovir diphosphate inhibits HBV DNA polymerase with an inhibition constant (Ki) of 0.1 µM. drugbank.comfda.gov It is a weak inhibitor of human DNA polymerases α and γ, with Ki values of 1.18 µM and 0.97 µM, respectively. drugbank.comfda.gov Adefovir diphosphate selectively inhibits HBV DNA polymerases at concentrations 12-, 700-, and 10-fold lower than those needed to inhibit human DNA polymerases α, β, and γ, respectively. hres.caeuropa.eueuropa.eu

The selectivity index (SI) is a measure of the ratio of the concentration of a substance that is toxic to cells to the concentration that inhibits viral replication. A higher selectivity index indicates a better safety profile. While specific therapeutic index values for adefovir dipivoxil against HBV across different cell types were not consistently available in the provided snippets, the differential inhibition constants for viral and human polymerases highlight its selective action. For novel adefovir derivatives, higher selectivity indices compared to adefovir dipivoxil have been reported, indicating potential for improved safety profiles. researchgate.netresearchgate.netrhhz.net For example, one novel adefovir derivative showed an EC50 of 0.65 µmol/L and an SI of 582.24, which was higher than that of adefovir dipivoxil. researchgate.netresearchgate.net

Synergy Studies with Other Antiviral Agents (in vitro)

In vitro studies have investigated the antiviral efficacy of adefovir in combination with other antiviral agents, particularly nucleoside and nucleotide analogs, against HBV. Combinations of adefovir with other nucleoside analogs, such as lamivudine (B182088), entecavir (B133710), emtricitabine (B123318) (FTC), and telbivudine (B1682739) (L-dT), have shown greater antiviral effects than single agents in a stable cell line expressing high levels of wild-type HBV. nih.govnih.gov Analysis using the Bliss independence model characterized all two-drug combinations as additive. nih.govnih.gov Using the Loewe additivity model, adefovir demonstrated additive antiviral effects when combined with lamivudine, FTC, or L-dT, and moderately synergistic effects when combined with entecavir or tenofovir (B777). nih.govnih.gov No evidence of cytotoxicity was observed with any of the drugs alone or in combination at the tested doses. nih.govnih.gov

Synergistic effects have also been reported for adefovir in combination with other antiviral agents against HIV-1 replication, such as zidovudine (B1683550) and hydroxyurea. treatmentactiongroup.orgasm.orgnatap.org

Table 1: In Vitro Antiviral Activity (IC50) of Adefovir against HBV

Cell Line / ModelIC50 (µM)Reference
HBV transfected human hepatoma cell lines0.2 - 2.5 drugbank.comfda.gov
HB611 human hepatic cell line0.2 - 1.2 hres.ca
HepG2 hepatoma cell line0.7 - 1.2 hres.ca
DHBV-infected primary duck hepatocytes (virion release)0.01 nih.gov

Table 2: Inhibition Constant (Ki) of Adefovir Diphosphate

EnzymeKi (µM)Reference
HBV DNA polymerase0.1 drugbank.comfda.govhres.ca
Human DNA polymerase α1.18 drugbank.comfda.govhres.ca
Human DNA polymerase γ0.97 drugbank.comfda.govhres.ca
Human DNA polymerase β70 hres.caeuropa.eueuropa.eu

In Vivo Antiviral Efficacy in Animal Models

Adefovir dipivoxil has been evaluated for its in vivo antiviral efficacy in various animal models, including transgenic mouse models for HBV and the duck hepatitis B virus (DHBV) model. drugbank.comresearchgate.netasm.orgasm.orgnih.govmedchemexpress.comtargetmol.comnih.gov

Transgenic Mouse Models for HBV

Transgenic mouse models that express the HBV genome have been utilized to assess the antiviral activity of adefovir dipivoxil. asm.orgmedchemexpress.comtargetmol.comnih.govfrontiersin.orgmdpi.comresearchgate.net In one study, oral administration of adefovir dipivoxil to transgenic mice expressing HBV resulted in a reduction in viral load. medchemexpress.comnih.gov At a dosage of 100 mg/kg/day administered twice daily for 10 days, liver HBV DNA was reduced to below detectable levels (<0.1 pg viral DNA/µg total DNA), compared to a mean of 3.0 pg/µg in the placebo control group. medchemexpress.comnih.gov Oral adefovir dipivoxil treatment also reduced serum HBV DNA levels to 3.5 log10 genome equivalents (ge)/mL, compared to 5.3 log10 ge/mL in the placebo group. targetmol.comnih.gov With once-daily treatments, adefovir dipivoxil achieved near-maximum viral reduction in the liver by day 10, with an endpoint of liver virus inhibition at 1.0 mg/kg/day. nih.gov The minimum effective dose for inhibiting serum virus was found to be less than 0.1 mg/kg/day. asm.orgnih.gov

Duck Hepatitis B Virus (DHBV) Model

The duck hepatitis B virus (DHBV) infection model is another important tool for evaluating anti-hepadnaviral compounds, including adefovir dipivoxil. researchgate.netnih.govtargetmol.comasm.org Studies in DHBV-infected ducklings have shown that adefovir is a potent inhibitor of DHBV replication. nih.gov Preventive treatment of experimentally infected ducklings with adefovir efficiently suppressed viremia and intrahepatic viral DNA. nih.gov Adefovir was found to inhibit DHBV replication more effectively than lamivudine in suppressing viremia and intrahepatic viral DNA in ducklings. asm.org Adefovir dipivoxil, when used in combination with other nucleoside analogs in the DHBV model, has shown superior antiviral effects compared to monotherapy. targetmol.com Adefovir dipivoxil effectively inhibits viral covalently closed circular DNA (cccDNA) both in vitro and in vivo within the DHBV model, although it does not effectively prevent the formation of cccDNA from incoming viral genomes. nih.govtargetmol.com

Table 3: In Vivo Antiviral Efficacy of Adefovir Dipivoxil in Animal Models

Animal ModelDosage RegimenKey FindingReference
HBV Transgenic Mouse100 mg/kg/day, twice daily for 10 daysReduced liver HBV DNA to <0.1 pg/µg; Reduced serum HBV DNA by 1.8 log10 ge/mL medchemexpress.comnih.gov
HBV Transgenic Mouse1.0 mg/kg/day, once daily by day 10Achieved near maximum liver viral reduction nih.gov
HBV Transgenic Mouse<0.1 mg/kg/dayMinimum effective dose for inhibiting serum virus asm.orgnih.gov
DHBV-infected DucklingsVarious (preventive treatment)Efficiently suppressed viremia and intrahepatic viral DNA asm.orgnih.gov
DHBV-infected DucklingsIn combination with other NAsSuperior antiviral effects compared to monotherapy targetmol.com

Assessment of Viral Load Reduction and Liver Histology (preclinical)

Preclinical studies in animal models have demonstrated the antiviral efficacy of adefovir dipivoxil. In transgenic mice expressing the hepatitis B virus (HBV), oral administration of adefovir dipivoxil led to a reduction in viral load. Specifically, oral therapy at a dosage of 100 mg/kg/day twice daily for 10 days reduced liver HBV DNA to below 0.1 pg of viral DNA per microgram of total DNA, compared to a mean of 3.0 pg/microgram in the placebo group. Oral adefovir dipivoxil treatment also decreased serum HBV DNA levels from 5.3 log10 genomic equivalents (ge)/ml in the placebo group to 3.5 log10 ge/ml. nih.gov Once-daily treatments showed near maximum viral reduction in the liver by day 10, with liver virus inhibition reaching an endpoint at 1.0 mg/kg/day. nih.gov The minimum effective dose for inhibiting serum virus was found to be less than 0.1 mg/kg/day. nih.gov Liver HBV RNA was not reduced by oral adefovir treatments in this model, which was expected as the HBV transgene is integrated into the chromosome and adefovir inhibits polymerase activity after transcription of pregenomic RNA. nih.gov

Studies in chronically woodchuck hepatitis virus (WHV)-infected woodchucks also evaluated the antiviral efficacy of adefovir dipivoxil. Oral administration of 15 mg/kg/day of adefovir dipivoxil resulted in greater than a 1.6 log10 reduction of WHV DNA levels, with serum WHV DNA levels falling below the limit of quantification in three out of six animals. nih.gov Viral DNA levels returned to pretreatment levels during a 6-week recovery period. nih.gov Histologic evaluation of liver biopsies in these animals showed no apparent evidence of liver injury during the 12-week treatment period or the subsequent 6-week follow-up. nih.gov

Preclinical Pharmacokinetics (excluding human data)

Preclinical pharmacokinetic studies in various animal species have characterized the absorption, metabolism, distribution, and elimination of adefovir dipivoxil and its active metabolite, adefovir.

Absorption Mechanisms (e.g., intestinal permeability studies in animal models)

Adefovir dipivoxil is designed to improve the poor oral absorption of adefovir, which is attributed in part to the limited intestinal permeability of the phosphonate (B1237965). nih.govjst.go.jp The lipophilic prodrug form, adefovir dipivoxil, demonstrates enhanced cellular uptake and metabolism, potentially leading to higher intracellular concentrations of adefovir. nih.gov

Studies using in vitro models like Caco-2 monolayers, ex vivo rat intestinal sheets, and in situ intestinal perfusion of rat ileum have investigated the intestinal absorption characteristics of adefovir dipivoxil. nih.gov These studies confirmed the utility of in vitro and in situ models for assessing intestinal transport and metabolism of adefovir dipivoxil. nih.gov Compared to adefovir, the use of adefovir dipivoxil resulted in a significant increase in the transport of "total adefovir" (adefovir dipivoxil and its metabolites) in the in vitro (approximately 100-fold) and in situ (approximately 10-fold) models. nih.gov The ex vivo model, however, was less effective in demonstrating this transport enhancement. nih.gov

The pivoxil moieties of adefovir dipivoxil enhance its cellular permeability and are rapidly cleaved by chemical hydrolysis and esterase activity during absorption through the intestinal wall, yielding adefovir. mdpi.com

Metabolism Pathways (prodrug conversion, phosphorylation)

Adefovir dipivoxil is a prodrug that undergoes rapid metabolic conversion to the active antiviral agent, adefovir. patsnap.comsmpdb.ca This conversion primarily occurs in the intestines and liver, facilitated by cellular esterases. patsnap.comsmpdb.ca Once adefovir is formed, it is subsequently phosphorylated by host enzymes, specifically cellular kinases, in two steps to produce the active diphosphate form, adefovir diphosphate. patsnap.comsmpdb.cahres.ca The first phosphorylation step converts adefovir to adefovir monophosphate, and the second step converts adefovir monophosphate to adefovir diphosphate. smpdb.canih.gov Adefovir diphosphate is the form that inhibits viral replication. patsnap.comsmpdb.ca Adefovir dipivoxil is not a substrate for cytochrome P450 enzymes and does not inhibit major isoforms of cytochrome P450. fda.gov Repeated dosing of adefovir dipivoxil had no effect on hepatic cytochrome P450 activity in rats. fda.gov

Distribution to Target Tissues (e.g., liver)

Preclinical studies have shown that following oral administration of adefovir dipivoxil, adefovir is distributed to most tissues. europa.eupom.go.ideuropa.eu The highest concentrations of adefovir are typically observed in kidney, liver, and intestinal tissues. europa.eupom.go.ideuropa.eu Tissue distribution studies with radiolabeled adefovir dipivoxil in rats and monkeys detected the highest concentrations of radioactivity in intestinal tissues, kidneys, and liver. fda.gov

Some prodrug strategies aim to enhance the delivery of adefovir to specific tissues like the liver. For example, studies with cyclic 1-aryl-1,3-propanyl prodrugs in rats showed enhanced delivery of adefovir and its metabolites to the liver, with one lead prodrug exhibiting a 12-fold improvement in the liver/kidney ratio compared to adefovir dipivoxil. nih.gov

Elimination Pathways (e.g., renal excretion mechanisms)

Adefovir is primarily eliminated from the body by renal excretion. nih.govpom.go.iddrugbank.com This process involves a combination of glomerular filtration and active tubular secretion. hres.capom.go.iddrugbank.com After repeated oral administration of adefovir dipivoxil, approximately 45% of the dose is recovered as adefovir in the urine over 24 hours. hres.capom.go.id

Studies suggest that adefovir primarily undergoes active tubular secretion mediated by organic anion transporter 1 (OAT1). nih.govresearchgate.net This active transport process in the renal proximal tubules contributes significantly to the elimination of adefovir. nih.govresearchgate.net Renal clearance of adefovir can be influenced by co-administered substances that affect tubular secretion. hres.capom.go.id

Structure-Activity Relationship (SAR) Studies for Adefovir and Analogs

Structure-activity relationship (SAR) studies for adefovir and its analogs explore how modifications to the chemical structure influence antiviral activity and pharmacokinetic properties. Adefovir, also known as 9-(2-Phosphonomethoxyethyl)adenine (PMEA), is a prototype acyclic nucleoside phosphonate with antiviral activity against various DNA viruses and retroviruses. aaup.edu

Adefovir dipivoxil is a bis(pivaloyloxymethyl) ester prodrug of adefovir. acs.orgcardiff.ac.uk The addition of the pivaloyloxymethyl ester groups is a key structural modification that enhances oral bioavailability by masking the negative charge of the phosphonate group, thereby improving membrane permeability. jst.go.jp

SAR studies often involve synthesizing and testing analogs of adefovir with variations in the acyclic chain, the phosphonate group, or the adenine (B156593) base. The goal is to identify structural features that optimize antiviral potency, improve pharmacokinetic profiles (e.g., absorption, tissue targeting), and potentially reduce toxicity.

For example, novel oxazaphosphorine prodrugs of adefovir have been synthesized and evaluated for anti-HBV activity, using adefovir dipivoxil as a reference. researchgate.net These studies aim to find compounds with comparable or improved antiviral activity.

The intricate molecular design of adefovir dipivoxil, with its adenine ring, organophosphate group, and two pivaloyloxymethyl groups, allows for various chemical interactions and is relevant to SAR studies. nih.govsolubilityofthings.com The conversion of the prodrug to adefovir and subsequent phosphorylation to the active diphosphate form are critical steps in the mechanism of action, and structural modifications can impact these metabolic pathways and the interaction with viral polymerases. patsnap.comsmpdb.canih.gov Adefovir diphosphate selectively inhibits HBV DNA polymerases at concentrations significantly lower than those needed to inhibit human DNA polymerases α, β, and γ. hres.capom.go.id

Studies on the structure and dynamics of adefovir dipivoxil using techniques like solid-state NMR spectroscopy can provide insights into the correlation between structure and activity. nih.gov The molecule's structure is influenced by hydrogen bonding, which can play a role in its interactions and behavior. nih.gov

SAR studies also extend to developing prodrugs that target adefovir delivery to specific tissues, such as liver-targeted prodrugs, to potentially improve therapeutic index. nih.gov

Impact of Acyclic Nucleoside Phosphonate Structure on Antiviral Potency

Adefovir is an acyclic nucleoside phosphonate (ANP) analog of adenosine (B11128) monophosphate. Its structure features a phosphonomethyl ether functionality that replaces the ribose phosphate (B84403) group found in natural nucleotides. This modification is significant as it neutralizes the negative charge of the phosphonate group present in adefovir, rendering the molecule more lipid-soluble nih.govnih.govacs.org. This increased lipid solubility is crucial for its ability to diffuse across cell membranes nih.govnih.govacs.org.

Adefovir itself, while regarded as a potential antiviral agent, exhibits high polarity which limits its permeability across biological membranes, such as the human intestinal mucosa nih.govnih.govacs.org. This poor permeability restricts its potential as a valuable drug candidate in its original form nih.govnih.govacs.org.

The antiviral activity of adefovir is primarily mediated by its active metabolite, adefovir diphosphate (ADDP). ADDP is formed through intracellular phosphorylation of adefovir by cellular kinases scialert.netpom.go.idfda.govacs.org. ADDP acts as a competitive inhibitor of viral DNA polymerases (including reverse transcriptases) by competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP) nih.govpom.go.idfda.govdrugbank.com. Upon incorporation into the growing viral DNA chain, ADDP causes DNA chain termination, thereby blocking viral DNA replication nih.govpom.go.idfda.govacs.org. This mechanism is central to the antiviral potency of adefovir against various DNA viruses and retroviruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV) nih.govnih.govacs.org.

Preclinical studies have shown that adefovir diphosphate selectively inhibits HBV DNA polymerase with a low inhibition constant (Ki), reported as 0.1 µM fda.govdrugbank.com. In contrast, adefovir diphosphate is a weaker inhibitor of human DNA polymerases α and γ, with reported Ki values of 1.18 µM and 0.97 µM, respectively fda.govdrugbank.com. This selectivity for viral polymerases over host polymerases contributes to its therapeutic index.

In vitro studies using HBV transfected human hepatoma cell lines have demonstrated that the concentration of adefovir required to inhibit 50% of viral DNA synthesis (EC50) ranges from 0.2 to 2.5 µM fda.govdrugbank.com. The combination of adefovir with lamivudine has shown additive anti-HBV activity in these cell culture models fda.govdrugbank.com.

The acyclic nucleoside phosphonate structure, while providing the core antiviral activity after intracellular conversion, necessitates modifications like the prodrug strategy to overcome the inherent polarity and achieve adequate cellular uptake and oral bioavailability nih.govnih.govacs.orgnih.gov.

Role of the Dipivoxil Moieties in Prodrug Efficacy and Cellular Permeability

Adefovir dipivoxil is an oral diester prodrug of adefovir, designed to enhance the limited intestinal absorption and cellular permeability of the parent compound scialert.netfda.govnih.govrsc.org. The key to this enhanced permeability lies in the two pivaloyloxymethyl (POM) ester moieties attached to the phosphonate group of adefovir scialert.netrsc.orgnih.gov.

The presence of these lipophilic dipivoxil moieties significantly increases the lipid solubility of adefovir dipivoxil compared to the more polar adefovir nih.govnih.govacs.orgnih.gov. This increased lipophilicity facilitates the passive diffusion of the prodrug across biological membranes, including the intestinal wall during absorption and into target cells nih.govnih.govacs.orgscialert.netnih.govnih.gov.

Upon absorption and entry into cells, the dipivoxil moieties are rapidly cleaved by hydrolysis, both chemically and by esterase enzymes scialert.netnih.gov. This cleavage process releases the active parent drug, adefovir (PMEA) scialert.netnih.govnih.gov. Adefovir is then subsequently phosphorylated by cellular kinases to form the active antiviral metabolite, adefovir diphosphate scialert.netpom.go.idfda.govacs.orgnih.gov.

Preclinical studies have demonstrated that the adefovir dipivoxil prodrug exhibits a significantly increased permeability compared to adefovir in in vitro models. For instance, studies using in vitro diffusion chamber methods have reported that adefovir dipivoxil showed up to a 100-fold increase in permeability nih.gov. This substantial improvement in permeability is a direct result of the functionalization of the hydroxyl groups with the methyl pivalate (B1233124) ester, which effectively acts as a carrier to enhance membrane transport nih.gov.

The prodrug strategy employed with adefovir dipivoxil allows for efficient entry into target cells, leading to higher intracellular concentrations of the active adefovir diphosphate nih.gov. This is critical for achieving the necessary levels of the active metabolite to effectively inhibit viral DNA polymerase and suppress viral replication nih.gov.

In addition to enhancing cellular permeability, the dipivoxil modification contributes to the oral bioavailability of adefovir. While adefovir itself has poor oral bioavailability (reported as 7.8–11% in rat and 4% in monkey), the adefovir dipivoxil prodrug demonstrates improved oral bioavailability (reported as 42% in rat and 27% in cynomolgus monkey) rsc.org.

The design of adefovir dipivoxil as a bis-POM ester is a successful example of using a prodrug approach to overcome the limitations of a polar parent compound, thereby improving its pharmacokinetic properties and enabling its efficacy as an oral antiviral agent scialert.netnih.govrsc.orgacs.org.

Data Table 1: In Vitro Permeability Comparison

CompoundIn Vitro Permeability (Fold Increase vs Adefovir)
Adefovir1
Adefovir DipivoxilUp to 100 nih.gov

Data Table 2: In Vitro Antiviral Activity (HBV)

CompoundEC50 (µM) in HBV Transfected Human Hepatoma Cell LinesKi (µM) for HBV DNA Polymerase
Adefovir0.2 - 2.5 fda.govdrugbank.comN/A
Adefovir DiphosphateN/A0.1 fda.govdrugbank.com

Data Table 3: Inhibition of Human DNA Polymerases by Adefovir Diphosphate

Human DNA PolymeraseKi (µM)
Alpha (α)1.18 fda.govdrugbank.com
Gamma (γ)0.97 fda.govdrugbank.com

Data Table 4: Oral Bioavailability Comparison

CompoundOral Bioavailability (Rat)Oral Bioavailability (Cynomolgus Monkey)
Adefovir7.8–11% rsc.org4% rsc.org
Adefovir Dipivoxil42% rsc.org27% rsc.org

Advanced Drug Delivery and Formulation Research Excluding Specific Dosage

Strategies for Enhanced Bioavailability and Intracellular Delivery

Improving the oral bioavailability of adefovir (B194249) dipivoxil and facilitating its delivery into target cells, particularly hepatocytes, are key areas of research. Various approaches, including novel prodrug designs and innovative formulation strategies, have been explored.

Prodrug Design Principles Beyond Dipivoxil

Adefovir dipivoxil itself is a prodrug designed to improve the oral absorption of adefovir by masking the negative charges of the phosphonate (B1237965) group, thereby increasing its lipophilicity and membrane permeability. nih.govnih.gov Upon administration, the pivaloyloxymethyl (POM) ester groups are cleaved by hydrolysis, converting the prodrug to adefovir, which is then phosphorylated intracellularly to the active metabolite, adefovir diphosphate (B83284). nih.govmdpi.com

While the dipivoxil modification enhances permeability compared to the parent drug, adefovir dipivoxil still faces limitations, including chemical and enzymatic instability leading to presystemic metabolism in the intestine. nih.gov This has driven the investigation of alternative prodrug designs beyond the dipivoxil moiety to further improve stability, permeability, and targeted delivery.

Research has explored other ester derivatives and prodrug classes. For instance, 1-aryl-1,3-propanyl prodrugs, such as pradefovir (B1678031) (MB06866), have been synthesized with the aim of achieving selective activation in the liver. researchgate.netcloudfront.net These HepDirect prodrugs are designed to be cleaved by liver-specific enzymes, potentially leading to higher adefovir diphosphate concentrations in hepatocytes and reduced systemic exposure, which could mitigate renal toxicity observed with adefovir dipivoxil at higher doses. researchgate.netcloudfront.net Studies in rats and monkeys have indicated that pradefovir enhances the delivery of adefovir and its metabolites to the liver, showing a significantly improved liver-to-kidney ratio compared to adefovir dipivoxil in rats. researchgate.net Clinical studies with pradefovir in HBV patients have also shown promising results with better efficacy and lower systemic adefovir levels compared to adefovir dipivoxil. cloudfront.net

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems have garnered significant attention as a strategy to improve the oral bioavailability and targeted delivery of adefovir dipivoxil. These systems can encapsulate the drug, protecting it from degradation, enhancing its solubility, improving its permeability across biological membranes, and potentially directing it to specific tissues like the liver. pharmaexcipients.commdpi.com

Solid Lipid Nanoparticles (SLNs) and Nanosuspensions (NS) are two types of nanoparticulate formulations investigated for adefovir dipivoxil. SLNs are colloidal carriers made from solid lipids, offering advantages like good biocompatibility and the ability to encapsulate lipophilic drugs. mdpi.comnih.gov Nanosuspensions involve dispersing drug particles in a liquid medium, with the drug particles themselves in the nanometer range, leading to increased surface area and improved dissolution rate. nih.govtandfonline.com

Studies have demonstrated the potential of both SLNs and nanosuspensions for improving the bioavailability of adefovir dipivoxil. For example, research involving oral administration of adefovir dipivoxil loaded SLNs and nanosuspensions in mice showed significantly higher plasma concentrations compared to a plain drug suspension. nih.govtandfonline.com

Formulation Type Particle Size (nm) Entrapment Efficiency (%) Relative Bioavailability (vs. Microsuspension) (%)
Solid Lipid Nanoparticles (SLN) 267 ± 18 nih.govtandfonline.com 73.5 ± 2.12 nih.govtandfonline.com 78.23 nih.govtandfonline.com
Nanosuspension (NS) 393 ± 13 nih.govtandfonline.com Not specified in source for NS 52.46 nih.govtandfonline.com
Microsuspension (AMS) 710 ± 70 µm (bulk drug) nih.govtandfonline.com Not applicable 34.34 nih.govtandfonline.com

Note: This table presents data from a study in mice and is intended to be interactive in a suitable environment.

SLNs prepared by the solvent injection method have shown particle sizes around 267 nm and entrapment efficiency of approximately 73.5%. nih.govtandfonline.comtandfonline.com Nanosuspensions prepared by pearl milling resulted in particle sizes around 393 nm, a significant reduction compared to the bulk drug particle size of 710 µm, leading to improved saturation solubility. nih.govtandfonline.comtandfonline.com Both formulations showed reduced crystallinity of the drug and improved dissolution rates in in vitro studies. nih.govtandfonline.com In vivo pharmacokinetic studies in mice indicated that SLNs performed better than nanosuspensions in improving the bioavailability of adefovir dipivoxil. nih.govtandfonline.com

Nanostructured Lipid Carriers (NLCs), a newer generation of lipid nanoparticles, have also been explored. AD-loaded NLCs prepared via a solvent emulsification diffusion technique showed high entrapment efficiency (90.5%) and a vesicle size of around 240 nm. pharmaexcipients.comnih.gov These NLCs demonstrated potential for improved oral bioavailability and liver-targeted delivery in preclinical studies. pharmaexcipients.comnih.gov

Proliposomal and Microsuspension Formulations

Proliposomal formulations are dry, free-flowing powders that, upon contact with water, disperse to form liposomes. rjptonline.org This approach offers improved stability compared to conventional liposomal aqueous dispersions. tandfonline.com Proliposomes have been investigated as a strategy to enhance the oral bioavailability and liver targeting of adefovir dipivoxil. rjptonline.orgtandfonline.comtandfonline.com

Studies on adefovir dipivoxil loaded proliposomal powders have shown promising results. Optimized proliposomal formulations, composed of the drug, a carrier like Maltodextrin, and a lipid mixture (e.g., phosphatidylcholine and cholesterol), exhibited good entrapment efficiency (around 71.5%) and formed vesicles with sizes around 164.5 nm upon reconstitution. tandfonline.comtandfonline.com These formulations demonstrated improved drug dissolution and enhanced bioavailability compared to drug suspensions in pharmacokinetic studies in rats. tandfonline.comtandfonline.com Furthermore, they showed higher accumulation of adefovir in the liver, highlighting their potential for targeted delivery. tandfonline.comtandfonline.com The drug within the optimized proliposomal formula was found to be in an amorphous state, contributing to enhanced stability over storage. tandfonline.com

Microsuspension formulations involve dispersing micronized drug particles in a liquid vehicle. While not offering the nanoscale advantages of SLNs or nanosuspensions, they represent a basic formulation approach for poorly soluble drugs. In comparative studies, adefovir dipivoxil microsuspensions have been used as a reference to evaluate the bioavailability enhancement achieved by nanoparticulate formulations. nih.govtandfonline.com As shown in the table above, the relative bioavailability of adefovir from a microsuspension was significantly lower compared to that from nanosuspensions and solid lipid nanoparticles in mice. nih.govtandfonline.com

Cocrystallization and Amorphous Solid Dispersion Strategies for Stability and Solubility

Adefovir dipivoxil faces challenges related to its solid-state properties, including relatively low solubility and chemical stability, particularly against hydrolysis and dimerization. nih.govnih.govnih.govCocrystallization and the formation of amorphous solid dispersions are strategies employed to address these issues by modifying the drug's solid form.

Cocrystallization involves forming crystalline structures composed of the active pharmaceutical ingredient (API) and one or more coformers through non-covalent interactions. This can alter the physicochemical properties of the API, including solubility, stability, and dissolution rate. mdpi.commdpi.com Cocrystals of adefovir dipivoxil with various coformers, such as dicarboxylic acids (e.g., succinic acid, suberic acid, glutaric acid) and other molecules like saccharin (B28170) and nicotinamide, have been explored. nih.govnih.govmdpi.commdpi.com

Studies have shown that cocrystallization can improve the stability of adefovir dipivoxil. For instance, cocrystals with saccharin demonstrated significant improvement in chemical stability compared to the neat drug. nih.govinformahealthcare.com Cocrystals with certain dicarboxylic acids have also shown enhanced stability. mdpi.com Furthermore, cocrystallization can impact dissolution properties. Cocrystals of adefovir dipivoxil with resorcinol (B1680541), orcinol (B57675), and hydroquinone (B1673460) have been shown to improve dissolution profiles, with some exhibiting significantly faster dissolution rates in simulated gastric conditions compared to the single solid form. nih.gov Dynamic dissolution experiments mimicking the gastrointestinal tract have also indicated faster penetration into organic membranes for adefovir dipivoxil in the form of resorcinol and orcinol cocrystals. nih.gov The selection of appropriate coformers is crucial and can be guided by the degradation pathways of the drug. nih.gov

Amorphous solid dispersions involve dispersing the drug in an amorphous state within a carrier matrix, typically a polymer. The amorphous form of a drug generally possesses higher solubility and dissolution rate compared to its crystalline form due to its higher internal energy. google.com However, the amorphous state is thermodynamically less stable and prone to recrystallization, which can lead to a loss of the enhanced properties. google.com

Research has focused on preparing stable amorphous solid dispersions of adefovir dipivoxil to improve its solubility and stability against heat and moisture. koreascience.kryakhak.orggoogle.comwipo.intgoogle.com Solid dispersion methods, often involving techniques like spray drying, have been used to prepare amorphous forms of adefovir dipivoxil. koreascience.krgoogle.com Incorporating water-soluble polymers and sugar alcohols in the solid dispersion matrix has been shown to improve the stability of amorphous adefovir dipivoxil, preventing recrystallization and maintaining the enhanced properties over time. koreascience.kryakhak.orggoogle.com Examples of excipients used include water-soluble polymers like Kollidone VA64 and sugar alcohols like Isomalt. koreascience.krgoogle.com

Targeted Delivery to Hepatocytes (Preclinical Approaches)

Targeting adefovir dipivoxil specifically to hepatocytes, the primary infected cells in chronic HBV, is a promising strategy to increase drug concentration at the site of action, improve efficacy, and potentially reduce systemic exposure and associated toxicities, particularly nephrotoxicity. nih.govmdpi.comresearchgate.net Preclinical research has explored various approaches for hepatocyte-targeted delivery.

One approach involves the design of liver-targeted prodrugs, such as the HepDirect prodrugs mentioned earlier, which are selectively activated by liver-specific enzymes like CYP3A4. researchgate.netcloudfront.net This enzymatic cleavage releases the active drug preferentially in the liver. Preclinical studies with pradefovir have demonstrated enhanced delivery of adefovir and its metabolites to the liver in rats. researchgate.net

Nanoparticle-based systems also offer potential for targeted delivery. By modifying the surface of nanoparticles with targeting ligands that bind to receptors overexpressed on hepatocytes, the uptake of the nanoparticles by these cells can be increased. researchgate.net While the provided search results specifically mention the use of solid lipid nanoparticles and nanostructured lipid carriers for improving bioavailability and showing accumulation in the liver, they also allude to the broader concept of nanoparticle systems for liver targeting in the context of anti-HBV therapy. pharmaexcipients.commdpi.comnih.gov For example, studies with adefovir dipivoxil-loaded SLNs in HepG2.2.15 cells (a human hepatoma cell line supporting HBV replication) demonstrated enhanced cellular uptake and improved inhibitory effects on HBV markers compared to free adefovir dipivoxil. mdpi.comnih.govnih.govbvsalud.org This suggests that these lipid nanoparticles can effectively deliver the drug into liver cells.

Another preclinical approach mentioned involves the use of radioiodinated rose bengal as an indicator in mice with induced liver damage to evaluate liver uptake of formulations like NLCs. pharmaexcipients.comnih.gov Results showed higher liver uptake and liver uptake/blood ratio for the optimized NLC formula compared to the untreated group, indicating potential for liver targeting. pharmaexcipients.comnih.gov

Proliposomal formulations have also shown potential for liver targeting in preclinical studies. Pharmacokinetic and biodistribution studies of optimized adefovir dipivoxil proliposomal formulations in rats demonstrated higher accumulation of adefovir in the liver compared to a drug suspension. tandfonline.comtandfonline.com This suggests that the liposomal vesicles formed from proliposomes may contribute to preferential uptake by the liver.

These preclinical approaches highlight the ongoing efforts to develop targeted delivery systems for adefovir dipivoxil, aiming to improve its therapeutic index and efficacy in treating chronic hepatitis B.

Analytical Methodologies in Adefovir Dipivoxil Research

Quantitative Determination of Adefovir (B194249) and its Metabolites in Biological Matrices (preclinical)

Quantitative analysis of Adefovir and its metabolites in biological matrices is crucial for understanding the pharmacokinetics and disposition of the drug in preclinical studies. Several analytical techniques are employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) being prominent methods. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the sensitive and specific quantification of Adefovir in biological samples such as plasma. walshmedicalmedia.comnih.govcapes.gov.brnih.govepa.govresearchgate.net This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. Protein precipitation is a common sample preparation technique used before LC-MS/MS analysis to remove plasma proteins. walshmedicalmedia.comnih.govcapes.gov.brresearchgate.net

Validated LC-MS/MS methods for Adefovir in human plasma have demonstrated good linearity over various concentration ranges, with lower limits of quantification (LLOQ) as low as 0.50 ng/mL. nih.govresearchgate.net These methods typically utilize a C18 column for chromatographic separation and positive electrospray ionization for detection. nih.govcapes.gov.brresearchgate.net Internal standards, such as Adefovir-d4, are often used to improve the accuracy and reproducibility of the quantification by compensating for matrix effects. walshmedicalmedia.comnih.govresearchgate.net

Research findings using LC-MS/MS have characterized the pharmacokinetic profile of Adefovir after the administration of Adefovir Dipivoxil. For instance, a validated LC-MS/MS method was successfully applied in a pharmacokinetic study in healthy volunteers, demonstrating its suitability for such investigations. nih.govcapes.gov.brepa.gov

An example of LC-MS/MS method performance for Adefovir in human plasma:

ParameterValueCitation
Linear Range0.50–42.47 ng/mL nih.govresearchgate.net
Lower Limit of Quantification (LLOQ)0.50 ng/mL nih.govresearchgate.net
Intra-day Precision (% RSD)≤ 7.7% nih.govresearchgate.net
Inter-day Precision (% RSD)≤ 7.8% nih.govresearchgate.net
Matrix Effect~7.1-7.5% nih.govresearchgate.net
Run Time4.5 min nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another method used for the analysis of Adefovir and its related substances. While LC-MS/MS generally offers higher sensitivity, HPLC can be suitable for quantifying the parent drug and its degradation products, particularly in pharmaceutical formulations or when higher concentrations are present. researchgate.netnih.gov

RP-HPLC methods have been developed and validated for the determination of Adefovir Dipivoxil and its degradation products, such as adefovir and mono-POM PMEA. nih.gov These methods typically employ a C18 or CN column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, with UV detection at 260 nm. researchgate.netnih.gov

HPLC methods have demonstrated good linearity and reproducibility for the quantification of Adefovir Dipivoxil and its degradation products. researchgate.netnih.gov For example, an RP-HPLC method showed linearity for Adefovir Dipivoxil over a range of 1.861-181.7 mg/L and for adefovir over a range of 2.018-197.2 mg/L. nih.gov The detection limit for Adefovir using one HPLC method was reported as 1 ng. nih.gov

An example of HPLC method performance for Adefovir Dipivoxil and Adefovir:

AnalyteLinear RangeRegression Coefficient (r)Detection Limit (LOD)Quantification Limit (LOQ)Citation
Adefovir Dipivoxil1.861-181.7 mg/L0.9999-- nih.gov
Adefovir2.018-197.2 mg/L0.99981 ng- nih.gov
Adefovir Dipivoxil0.5-16 µg/mL0.99990.12 µg/mL0.35 µg/mL researchgate.net

Methods for Assessing Intracellular Phosphorylation Levels

Adefovir Dipivoxil is a prodrug that requires intracellular phosphorylation to its active metabolite, adefovir diphosphate (B83284). walshmedicalmedia.comhres.cadrugbank.comnih.gov Assessing the levels of phosphorylated Adefovir metabolites, particularly adefovir diphosphate, within cells is important for understanding the drug's mechanism of action and intracellular pharmacokinetics.

Studies have shown that Adefovir is phosphorylated to adefovir monophosphate and then to adefovir diphosphate by cellular kinases. walshmedicalmedia.comdrugbank.comacs.org Adenylate kinase is involved in the first phosphorylation step. medchemexpress.com While specific detailed analytical methods for quantifying intracellular phosphorylated Adefovir levels in preclinical research models were not extensively detailed in the search results, the mechanism of phosphorylation is well-established. Research in cell-based assays has examined the effects of Adefovir Dipivoxil on the phosphorylation status of cellular proteins involved in pathways like DNA damage response (e.g., phosphorylated H2AX, phosphorylated Chk1) and signal transduction (e.g., phosphorylated STAT3, phosphorylated Akt, phosphorylated ERK, phosphorylated mTOR) using techniques like Western blotting (immunoblotting). mdpi.com These methods, while not directly quantifying phosphorylated adefovir, provide insights into the downstream cellular effects of the active metabolite.

For example, Western blotting analysis in preclinical cell models has shown that Adefovir Dipivoxil treatment can increase the levels of phosphorylated H2AX and phosphorylated Chk1, indicating the induction of DNA damage. mdpi.com It has also been observed to decrease the phosphorylation of STAT3, Akt, ERK, and mTOR in certain cell lines. mdpi.com

Techniques for Viral DNA Quantification in Research Models (e.g., qPCR, Southern Blot)

Quantifying viral DNA is essential for evaluating the antiviral efficacy of Adefovir Dipivoxil in research models, particularly in the context of hepatitis B virus (HBV) infection. Common techniques for viral DNA quantification include quantitative Polymerase Chain Reaction (qPCR) and Southern Blot. brieflands.commdpi.comresearchgate.net

Southern Blot is considered a gold standard for detecting and visualizing HBV DNA forms, including the covalently closed circular DNA (cccDNA), which is a key marker of persistent infection. brieflands.commdpi.comresearchgate.netnih.gov However, Southern Blot is a time-consuming and less sensitive method compared to PCR-based techniques, limiting its use in high-throughput screening or routine analysis. brieflands.commdpi.comresearchgate.netnih.gov

qPCR offers higher sensitivity, reproducibility, and a faster workflow for quantifying viral DNA. brieflands.commdpi.comresearchgate.netnih.gov It can be used to measure total HBV DNA or specific forms like cccDNA. brieflands.commdpi.comresearchgate.netnih.gov Challenges in cccDNA quantification by qPCR include the potential for co-detection of other viral replicative intermediates. researchgate.netnih.gov To improve specificity, sample preparation methods involving nuclease digestion (e.g., T5 exonuclease, exonucleases I/III) can be employed to remove non-cccDNA forms. researchgate.netnih.gov

Research models, such as HBV-infected cell lines (e.g., HepG2.2.15, HuH7) and humanized mice, are used to assess the antiviral activity of Adefovir Dipivoxil by measuring the reduction in viral DNA levels using these techniques. researchgate.netnih.govmedchemexpress.com For example, the antiviral activity of Adefovir against HBV in HepG2.2.15 cells has been assessed by measuring viral DNA levels after treatment using Southern Blot analysis. medchemexpress.com qPCR has been used to assess the reduction of viral DNA levels in HuH7 cells transfected with wild-type HBV. medchemexpress.com Studies comparing cccDNA quantification protocols in HBV-infected humanized mouse livers and HepG2-NTCP cells have utilized both qPCR and Southern Blot. researchgate.netnih.gov

Genotypic Resistance Testing Methodologies (e.g., DNA sequencing, hybridization assays)

The development of resistance mutations in the viral polymerase gene is a significant concern during long-term antiviral therapy with Adefovir Dipivoxil. hres.camedsci.org Genotypic resistance testing methodologies are used to detect these mutations in research models and clinical samples. Common techniques include DNA sequencing and hybridization assays. medsci.orgresearchgate.netpublicationslist.orgasm.org

DNA sequencing, particularly direct sequencing of PCR products, is considered a gold standard for detecting HBV resistance mutations. publicationslist.orggeneticsmr.org It provides detailed information about the viral genome sequence, allowing for the identification of known and potentially novel resistance mutations. However, direct sequencing may have limitations in detecting minority viral populations, typically requiring the mutant strain to comprise at least 20-25% of the total viral population. geneticsmr.org

Hybridization assays, such as line probe assays (LiPA) and reverse dot hybridization, offer alternative methods for detecting specific, known resistance mutations. medsci.orgresearchgate.netpublicationslist.orggeneticsmr.org These assays utilize probes that bind to specific DNA sequences, allowing for the identification of wild-type and mutant alleles. Hybridization assays can be more sensitive than direct sequencing for detecting minority variants. medsci.orgresearchgate.netgeneticsmr.org For example, a reverse dot hybridization assay was developed to detect the rtA181V/T and rtN236T mutations associated with Adefovir Dipivoxil resistance, demonstrating sensitivity to detect mutant strains when they comprised more than 5% of a mixed virus population. geneticsmr.org

Research has identified specific mutations in the HBV polymerase gene associated with Adefovir resistance, notably rtN236T and rtA181V. hres.camedsci.org Genotypic analysis using sequencing and hybridization assays has been performed in studies to monitor the emergence of these mutations. medsci.orgresearchgate.netpublicationslist.org

Comparison of Genotypic Resistance Testing Methods:

MethodPrincipleAdvantagesLimitationsAdefovir Resistance ContextCitation
DNA SequencingDetermines nucleotide sequenceDetects known and novel mutations, detailed sequence informationLess sensitive for minority variants (typically >20%)Used to confirm resistance mutations like rtN236T and rtA181V publicationslist.orggeneticsmr.org
Hybridization AssaysProbes bind to specific sequencesMore sensitive for minority variants (>5%), fasterDetects only known mutations targeted by probesUsed to screen for specific mutations like rtA181V/T and rtN236T medsci.orgresearchgate.netpublicationslist.orggeneticsmr.org

Future Research Directions and Therapeutic Potential Preclinical/mechanistic Focus

Development of Novel Adefovir (B194249) Analogs with Improved Resistance Profiles

The emergence of drug resistance remains a significant challenge in antiviral therapy, including treatment with adefovir dipivoxil. Research efforts are focused on designing and synthesizing novel adefovir analogs with altered structural features aimed at overcoming existing resistance mutations and reducing the likelihood of new ones emerging. These efforts often involve modifying the phosphonomethoxyethyl group or the adenine (B156593) base to alter binding affinity to viral polymerase or improve intracellular phosphorylation. Studies have investigated bis(L-amino acid) ester prodrugs of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), with some compounds showing more potent anti-HBV activity and higher selective indices compared to adefovir dipivoxil in cell-based assays. researchgate.net For instance, one compound demonstrated five times greater potency than adefovir dipivoxil. researchgate.net The goal is to develop compounds that maintain potent antiviral activity while exhibiting a higher genetic barrier to resistance compared to the parent drug.

Exploration of Adefovir Dipivoxil's Activity Against Other Viral Pathogens (mechanistic studies)

Beyond its established use for HBV, the antiviral potential of adefovir dipivoxil and its active form, adefovir diphosphate (B83284) (PMEApp), against other viral pathogens is being explored through mechanistic studies. Adefovir is an acyclic nucleoside phosphonate (B1237965) analog with demonstrated in vitro and in vivo activity against a range of viruses, including human immunodeficiency virus (HIV), Rauscher murine leukemia virus (R-MuLV), murine cytomegalovirus (MCMV), herpes simplex virus (HSV), simian immunodeficiency virus (SIV), and feline immunodeficiency virus (FIV). acs.orgnih.gov PMEApp acts as a competitive inhibitor of viral DNA polymerases and causes DNA chain termination after incorporation into the viral DNA. nih.govdrugbank.com This mechanism of action, targeting viral polymerase activity, suggests potential activity against other viruses that utilize similar replication machinery. For example, PMEApp has been found to inhibit the adenylyl cyclase activity of Edema Factor (EF), a key virulence factor in anthrax pathogenesis, with high affinity. pnas.org A crystal structure revealed that the catalytic site of EF forms better interactions with PMEApp than with its endogenous substrate, ATP, explaining the higher affinity. pnas.org These studies delve into the molecular interactions and enzymatic inhibition profiles to understand the breadth of adefovir's antiviral spectrum.

Understanding Long-Term Molecular Dynamics of Resistance Development

Investigating the long-term molecular dynamics of resistance development is crucial for optimizing treatment strategies and developing new drugs. Resistance to adefovir dipivoxil in HBV is primarily conferred by mutations in the HBV polymerase reverse transcriptase (RT) gene, notably rtN236T and rtA181V/T substitutions. mdpi.comkarger.com While adefovir resistance emerges more slowly than with some other antivirals like lamivudine (B182088), long-term therapy increases the risk. karger.com Studies using molecular dynamics simulations have investigated the impact of these mutations on the binding affinity of adefovir diphosphate to the HBV polymerase. mdpi.comnih.gov For instance, the rtN236T mutation can lead to a decrease in binding affinity due to the loss of hydrogen bonds and reduced electrostatic interactions. nih.gov The dynamics of viral quasispecies during long-term therapy, including the emergence and selection of resistant variants, are analyzed to understand the evolutionary pathways of resistance. nih.gov This involves monitoring changes in viral populations and correlating them with clinical outcomes. nih.gov

Integration of In Silico Modeling and Artificial Intelligence in Adefovir Dipivoxil Research

Computational approaches, including in silico modeling and artificial intelligence (AI), are increasingly being integrated into adefovir dipivoxil research to accelerate understanding and guide future drug discovery. These methods allow for the simulation of molecular interactions, prediction of biological activities, and analysis of large datasets. researchgate.netfrontiersin.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools used to study the interaction between adefovir or its active metabolites and target proteins, such as the HBV polymerase. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor. nih.govresearchgate.net Studies have used molecular docking to investigate the binding of adefovir to the HBV polymerase, as well as to other potential targets like STAT3 SH2 domain. nih.govresearchgate.netnih.govmdpi.com Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the molecules over time, providing insights into the stability of the complex and the dynamic nature of the interactions. nih.govnih.govresearchgate.net These simulations can help explain the molecular mechanisms of drug sensitivity and resistance by analyzing changes in binding free energy and key interactions due to mutations. nih.govnih.gov For example, molecular dynamics studies have shown how mutations like rtN236T affect the binding of adefovir diphosphate to HBV polymerase. nih.gov

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are employed to build predictive models that correlate the chemical structures of adefovir analogs with their biological activity. researchgate.netnih.gov Cheminformatics involves the use of computational techniques to handle, analyze, and utilize chemical information. epa.gov QSAR models aim to identify the key molecular descriptors that influence antiviral potency or resistance profiles. researchgate.netnih.gov By analyzing the structural features of existing compounds and their activities, QSAR models can help guide the design of novel analogs with improved properties. researchgate.netnih.gov These methods contribute to a more rational and efficient approach to drug discovery by prioritizing compounds with a higher likelihood of success. researchgate.net

Q & A

Basic: What are the standard dosing protocols for evaluating Adefovir Dipivoxil efficacy in clinical trials, and how are these validated?

Methodological Answer:
Clinical trials typically use 10 mg/day as the validated dose for chronic HBV treatment, based on phase 3 studies comparing efficacy and safety against placebo. Key endpoints include histologic improvement (Knodell score reduction), HBV DNA reduction (log copies/mL), and HBeAg seroconversion rates. Validation involves randomized, double-blind designs with placebo controls, stratified by HBeAg status. For example, Marcellin et al. (2003) demonstrated 53% histologic improvement (vs. 25% placebo) at 10 mg/day over 48 weeks, with no resistance mutations detected .
Table 1: Key Clinical Outcomes from Phase 3 Trials (48 Weeks)

Parameter10 mg Adefovir Dipivoxil30 mg Adefovir DipivoxilPlacebo
Histologic Improvement53%59%25%
HBV DNA Reduction (log)3.524.760.55
HBeAg Seroconversion12%14%6%

Basic: How do researchers assess Adefovir Dipivoxil resistance in HBV polymerase, and what factors influence resistance development?

Methodological Answer:
Resistance is assessed via sequencing the HBV polymerase gene to identify mutations (e.g., rtN236T, rtA181V). Factors influencing resistance include prior lamivudine exposure and combination therapy. Multivariate logistic regression models (e.g., OR = 5.493 for monotherapy) are used to quantify risk, with improper drug withdrawal (OR = 5.945) and lamivudine + adefovir combinations (OR = 0.080) as critical variables . Longitudinal studies with serial HBV DNA measurements and genotyping are recommended.

Advanced: How can pharmacokinetic (PK) modeling address discrepancies in reported Adefovir clearance (CL) and volume of distribution (V) values across studies?

Methodological Answer:
Discrepancies in PK parameters (e.g., CL ranging from 0.31–1.00 L/h/kg) arise from methodological errors, such as conflating adefovir dipivoxil (prodrug) with adefovir (active metabolite) in assays. To resolve this:

Use nonlinear mixed-effects modeling (NONMEM) to separate prodrug and metabolite kinetics.

Validate models via visual predictive checks (VPCs) comparing observed vs. simulated data .

Standardize assays to measure adefovir specifically, avoiding prodrug interference.

Advanced: What experimental approaches optimize Adefovir Dipivoxil dissolution and stability for formulation studies?

Methodological Answer:
Cocrystallization with coformers (e.g., saccharin) enhances dissolution and stability. Steps include:

Solvent Evaporation: Mix adefovir dipivoxil and saccharin in ethanol, evaporate under controlled humidity.

Characterization: Use PXRD, DSC, and FTIR to confirm cocrystal formation.

Dissolution Testing: Compare cocrystal vs. pure drug in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Gao et al. (2011) reported a 2.5-fold dissolution rate increase via cocrystallization .

Advanced: How should researchers analyze conflicting clinical data on HBeAg seroconversion rates between trials?

Methodological Answer:
To reconcile discrepancies (e.g., 12% vs. 14% seroconversion in HBeAg+ trials):

Conduct meta-analyses with random-effects models to account for heterogeneity.

Stratify by baseline HBV DNA levels, ALT status, and treatment duration.

Evaluate study design differences (e.g., placebo-controlled vs. open-label extensions) .
Table 2: Confounding Variables in Seroconversion Studies

VariableImpact on Seroconversion
Baseline ALT >2x ULN↑ Likelihood
HBV DNA >7 log copies/mL↓ Likelihood
Prior Lamivudine Use↓ Response to Adefovir

Basic: What ethical and methodological standards are critical when designing Adefovir Dipivoxil trials involving human subjects?

Methodological Answer:

Ethical Approval: Obtain IRB clearance with detailed participant selection criteria (e.g., exclusion of co-infected HIV/HBV patients).

Informed Consent: Disclose risks of nephrotoxicity and lactic acidosis.

Data Transparency: Report adverse events (e.g., renal abnormalities at 30 mg/day) and use CONSORT guidelines for trial reporting .

Advanced: How do crystalline form variations (e.g., Form V vs. Form I) impact Adefovir Dipivoxil bioavailability in preclinical studies?

Methodological Answer:
Crystalline forms affect solubility and bioavailability. For example:

Form I (GSK): Lower solubility but higher stability.

Form V (CCTQ): Higher solubility in Asian populations.
Methodology:

  • Use XRPD and DSC to characterize polymorphs.
  • Conduct bioavailability studies in animal models (e.g., Sprague-Dawley rats) with crossover designs .

Basic: What statistical methods are recommended for analyzing HBV DNA reduction in Adefovir Dipivoxil trials?

Methodological Answer:

Nonparametric Tests: Wilcoxon signed-rank test for skewed HBV DNA data.

Log-Transformation: Normalize viral load data for ANOVA.

Intent-to-Treat (ITT) Analysis: Include all randomized patients, with missing data handled via last-observation-carried-forward (LOCF) .

Advanced: How can researchers validate in vitro findings on Adefovir Dipivoxil’s neuroinflammatory effects (e.g., microglial activation) in Alzheimer’s models?

Methodological Answer:

In Vitro: Expose iPSC-derived microglia to adefovir dipivoxil ± LPS; measure TNF-α/IL-6 via ELISA.

In Vivo: Use transgenic AD mice (e.g., APP/PS1) treated with adefovir; assess amyloid-β plaques via immunohistochemistry.

Controls: Include adefovir-free formulations to isolate prodrug effects .

Advanced: What strategies mitigate publication bias in Adefovir Dipivoxil research, particularly for negative or inconclusive studies?

Methodological Answer:

Preregistration: Submit protocols to ClinicalTrials.gov before trial initiation.

Data Sharing: Deposit raw datasets in repositories like Dryad.

Blinded Peer Review: Ensure reviewers assess methodology rigor over result directionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.